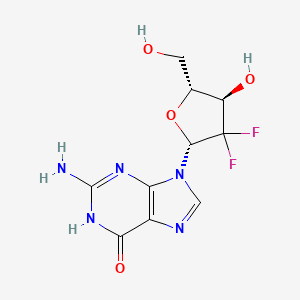

2',2'-Difluorodeoxyguanosine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY-223592 beinhaltet die Fluorierung von Desoxyguanosin. Die wichtigsten Schritte umfassen:

Fluorierung: Einführung von Fluoratomen an der 2'-Position von Desoxyguanosin.

Reinigung: Das Produkt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit (>98%) zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von LY-223592 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren umfasst:

Bulk-Fluorierung: Verwendung von Fluorierungsmitteln in industrieller Qualität.

Reinigung im großen Maßstab: Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung.

Qualitätskontrolle: Sicherung, dass das Endprodukt strenge Qualitätsstandards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY-223592 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid durchgeführt werden.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

LY-223592 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung für die Untersuchung von Nukleosidanaloga verwendet.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und die DNA-Synthese.

Medizin: Erforschung seines Potenzials als Antitumormittel, insbesondere bei der Behandlung von Ovarial- und Lungenkrebs.

Wirkmechanismus

LY-223592 entfaltet seine Wirkung, indem es sich während der Replikation in die DNA einbaut, was zu einer Kettenabbruchreaktion und Hemmung der DNA-Synthese führt. Dieser Mechanismus ähnelt dem anderer Nukleosidanaloga, wodurch er gegen schnell wachsende Krebszellen wirksam ist. Zu den molekularen Zielstrukturen gehören DNA-Polymerasen und andere Enzyme, die an der DNA-Replikation beteiligt sind .

Wirkmechanismus

LY-223592 exerts its effects by incorporating into DNA during replication, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to other nucleoside analogs, making it effective against rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gemcitabin: Ein weiteres Nukleosidanalogon mit ähnlicher Antitumoraktivität.

2'-Desoxy-2',2'-difluorcytidin: Teilt strukturelle Ähnlichkeiten und Wirkmechanismen.

Einzigartigkeit

LY-223592 ist aufgrund seines spezifischen Fluorierungsmusters einzigartig, das seine Stabilität und Wirksamkeit im Vergleich zu anderen Nukleosidanaloga erhöht. Seine einzigartige chemische Struktur ermöglicht gezielte Wechselwirkungen mit DNA-Polymerasen, was es zu einer wertvollen Verbindung in der Krebsforschung macht .

Biologische Aktivität

2',2'-Difluorodeoxyguanosine (df-dG) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is structurally similar to deoxyguanosine but features two fluorine atoms at the 2' position, which significantly alters its biological activity. This article aims to explore the biological activity of df-dG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of df-dG primarily stems from its ability to interfere with nucleic acid metabolism and cellular processes. The incorporation of df-dG into DNA can lead to:

- Inhibition of DNA synthesis : As a nucleoside analog, df-dG competes with natural deoxyguanosine for incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes.

- Induction of cytotoxicity : The presence of fluorine atoms can enhance the compound's stability and alter its interaction with cellular targets, leading to increased cytotoxic effects in cancer cells .

- Antiviral properties : df-dG has shown promise as an antiviral agent, particularly against certain viral infections by inhibiting viral replication through similar mechanisms as those observed in cancer cells .

Cytotoxicity and Efficacy

Recent studies have demonstrated that df-dG exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of df-dG compared to other nucleoside analogs:

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | HeLa (cervical cancer) | Inhibition of DNA synthesis |

| 2-Deoxyguanosine | 5 | HeLa | Competitive inhibition |

| Gemcitabine | 1 | MCF-7 (breast cancer) | Nucleotide pool depletion |

These data indicate that df-dG is significantly more effective than its non-fluorinated counterpart, 2-deoxyguanosine, and demonstrates comparable efficacy to gemcitabine in certain contexts.

Case Studies

-

Case Study: Glioblastoma Multiforme

A study evaluated the effects of df-dG on glioblastoma multiforme (GBM) cells. Results showed that df-dG not only inhibited cell proliferation but also induced apoptosis through the activation of p53 signaling pathways. The study concluded that df-dG could serve as a potential therapeutic agent for GBM due to its ability to target glycolytic pathways effectively . -

Case Study: Viral Infections

In vitro studies on feline herpes virus demonstrated that df-dG exhibited selective antiviral activity. The compound was shown to be activated by viral thymidine kinase, leading to effective inhibition of viral replication without significant toxicity to host cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of df-dG have been investigated in several studies. The fluorination at the 2' position enhances the compound's stability and cellular uptake compared to traditional nucleoside analogs. This modification may allow for lower dosing regimens while maintaining therapeutic efficacy.

Safety Profile

While df-dG shows promise as a therapeutic agent, its safety profile remains under investigation. Preliminary studies suggest manageable toxicity levels; however, further clinical trials are necessary to fully assess long-term effects and potential side effects associated with its use.

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 | |

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.